

Synthesis and Characterization of Sofosbuvir Impurity H: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sofosbuvir impurity H	
Cat. No.:	B1150397	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Sofosbuvir impurity H**, a known diastereomer and process-related impurity of the direct-acting antiviral agent Sofosbuvir. Understanding the profile of such impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines a plausible synthetic pathway, detailed analytical methodologies for characterization, and presents data in a structured format for clarity and comparability.

Introduction to Sofosbuvir and Its Impurities

Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog that, upon metabolic activation to its triphosphate form, inhibits the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in viral replication. The chemical name for Sofosbuvir is Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate.

During the synthesis and storage of Sofosbuvir, various process-related impurities and degradation products can form. Regulatory agencies require stringent control and characterization of these impurities. **Sofosbuvir impurity H** is identified as a diastereomer of Sofosbuvir, with the IUPAC name [(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate.[1] Its presence and structure suggest a benzoylation at the 3'-hydroxyl group of a Sofosbuvir intermediate.

Table 1: Physicochemical Properties of **Sofosbuvir Impurity H**[1]

Property	Value
IUPAC Name	[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-2-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl]benzoate
Molecular Formula	C29H33FN3O10P
Molecular Weight	633.56 g/mol
Appearance	White to off-white solid
Nature	Diastereomer of Sofosbuvir

Synthesis of Sofosbuvir Impurity H

While a specific, detailed synthesis protocol for **Sofosbuvir impurity H** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on the known synthesis of Sofosbuvir and the structure of the impurity. A Chinese patent describes a six-step synthesis for "Sofosbuvir impurities" with a purity of over 99%, which provides a general framework.[2] The synthesis of impurity H likely involves the benzoylation of a key Sofosbuvir intermediate.

A potential synthetic pathway involves the reaction of a protected uridine nucleoside with a phosphoramidate side chain, followed by a benzoylation step.

Click to download full resolution via product page

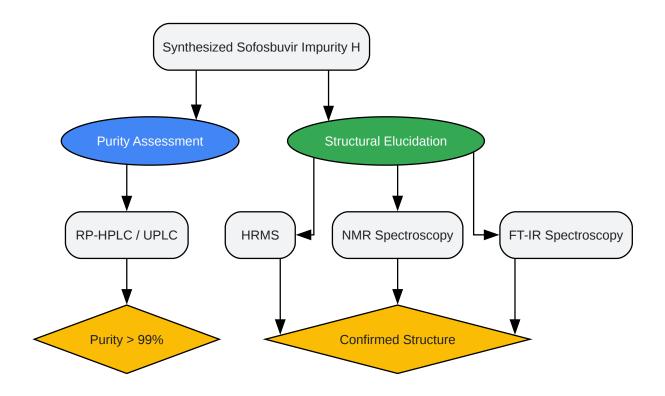
Caption: Plausible synthetic pathway for Sofosbuvir Impurity H.

Experimental Protocol (Hypothetical)

Step 1: Coupling Reaction A protected 2'-deoxy-2'-fluoro-2'-C-methyluridine intermediate is reacted with (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate in the presence of a suitable base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, in an aprotic solvent like dichloromethane (DCM) or acetonitrile at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Step 2: Benzoylation To the solution containing the coupled intermediate, benzoyl chloride is added dropwise at 0°C in the presence of a base like pyridine. The reaction is stirred for several hours at room temperature.

Step 3: Work-up and Purification The reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield **Sofosbuvir impurity H**.


Table 2: Hypothetical Reaction Parameters

Parameter	Condition
Solvent	Dichloromethane (DCM)
Base (Coupling)	N,N-Diisopropylethylamine (DIPEA)
Base (Benzoylation)	Pyridine
Temperature (Coupling)	Room Temperature (20-25°C)
Temperature (Benzoylation)	0°C to Room Temperature
Purification Method	Silica Gel Column Chromatography
Eluent System	Hexane/Ethyl Acetate Gradient
Hypothetical Yield	60-70%

Characterization of Sofosbuvir Impurity H

A comprehensive characterization of **Sofosbuvir impurity H** is essential to confirm its structure and determine its purity. This involves a combination of chromatographic and spectroscopic techniques.

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of **Sofosbuvir Impurity H**.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) and Ultra-high-performance liquid chromatography (UPLC) are the primary methods for assessing the purity of Sofosbuvir and its impurities.

Experimental Protocol: RP-HPLC

- Column: A C18 column (e.g., 4.6 x 250 mm, 5 μm) is commonly used.
- Mobile Phase: A gradient elution is typically employed.

• Mobile Phase A: 0.1% Trifluoroacetic acid in water.

Mobile Phase B: Acetonitrile.

• Flow Rate: 1.0 mL/min.

• Detection: UV at 260 nm.

• Column Temperature: 30°C.

• Injection Volume: 10 μL.

Table 3: Expected Chromatographic Data

Analyte	Expected Retention Time (min)	Purity (%)
Sofosbuvir	~15.2	-
Sofosbuvir Impurity H	~21.5	>99.0

Note: Retention times are estimates and will vary based on the specific HPLC system and conditions.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of the impurity.

Experimental Protocol: LC-MS

• Ionization Mode: Electrospray Ionization (ESI), positive mode.

• Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.

• Scan Range: m/z 100-1000.

Expected Ion: [M+H]+

Table 4: High-Resolution Mass Spectrometry Data

Parameter	Expected Value
Molecular Formula	C29H33FN3O10P
Calculated Exact Mass	633.1887
Observed m/z [M+H]+	634.1960

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, ³¹P, and ¹9F) is the most powerful technique for the unambiguous structural elucidation of **Sofosbuvir impurity H**.

Experimental Protocol: NMR

- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
- Instrument: 400 MHz or higher NMR spectrometer.
- Techniques: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, ³¹P, and ¹⁹F NMR.

Table 5: Expected ¹H NMR Chemical Shifts (Hypothetical, in CDCl₃)

Proton Assignment	Expected Chemical Shift (δ, ppm)	Multiplicity
Aromatic-H (Benzoate)	7.4 - 8.1	m
Aromatic-H (Phenoxy)	7.1 - 7.3	m
H-6 (Uracil)	~7.5	d
H-1'	~6.2	d
H-5'a, H-5'b	~4.2 - 4.5	m
H-4'	~4.1	m
H-3'	~5.5	m
CH (Isopropyl)	~4.9	sept
CH₃ (Isopropyl)	~1.2	d
CH₃ (Alanine)	~1.4	d
CH ₃ (C2')	~1.5	S

Table 6: Expected ¹³C NMR Chemical Shifts (Hypothetical, in CDCl₃)

Carbon Assignment	Expected Chemical Shift (δ, ppm)
C=O (Benzoate)	~165
C=O (Uracil)	~150, ~163
C=O (Ester)	~172
Aromatic-C	120 - 150
C-2' (with F)	~124 (d, JCF ≈ 250 Hz)
C-1'	~90
C-4'	~85
C-3'	~75
C-5'	~65
CH (Isopropyl)	~70
CH₃ (Isopropyl)	~22
CH₃ (Alanine)	~20
CH₃ (C2')	~25

Conclusion

The synthesis and characterization of **Sofosbuvir impurity H** are critical aspects of quality control in the manufacturing of this vital antiviral drug. This guide provides a framework for understanding the likely synthetic origin and the necessary analytical procedures for its identification and quantification. The detailed methodologies and tabulated data serve as a valuable resource for researchers and professionals in the pharmaceutical industry, aiding in the development of robust analytical methods and ensuring the purity and safety of Sofosbuvir. Further research to publish detailed experimental data for the synthesis and characterization of this specific impurity would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bocsci.com [bocsci.com]
- 2. CN114539337A Preparation method of Sofosbuvir impurity Google Patents [patents.google.com]
- To cite this document: BenchChem. [Synthesis and Characterization of Sofosbuvir Impurity H: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150397#synthesis-and-characterization-of-sofosbuvir-impurity-h]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com